molecular formula C22H30N2O4 B249183 [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No. B249183
M. Wt: 386.5 g/mol
InChI Key: QCNAYMQWEXXBLQ-UHFFFAOYSA-N
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Description

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone is a chemical compound that is commonly known as GSK-3β inhibitor. This compound is widely used in scientific research due to its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer.

Mechanism of Action

The mechanism of action of [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone involves the inhibition of GSK-3β activity. GSK-3β is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. Inhibition of GSK-3β activity by [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone leads to the activation of various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and mTOR, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone has been found to have various biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce inflammation, and enhance neuroprotection. It has also been found to have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone in lab experiments is its potent inhibitory activity against GSK-3β. This makes it a valuable tool for studying various cellular processes that are regulated by GSK-3β. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in in vivo studies.

Future Directions

The potential therapeutic applications of [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone are vast and there are many future directions for research. Some of the future directions include studying its efficacy in the treatment of Alzheimer's disease, diabetes, and cancer. It can also be used to study the regulation of various signaling pathways involved in cellular processes. Additionally, further research can be done to improve its solubility and bioavailability for in vivo studies.
Conclusion:
[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone is a valuable tool for scientific research due to its potent inhibitory activity against GSK-3β. It has potential therapeutic applications in various diseases and its mechanism of action involves the activation of various signaling pathways. However, its low solubility in water may affect its bioavailability and efficacy in in vivo studies. Further research is needed to fully understand its therapeutic potential and improve its solubility for in vivo studies.

Synthesis Methods

The synthesis method of [4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone involves the reaction of 3,4,5-trimethoxybenzaldehyde with bicyclo[2.2.1]hept-5-en-2-ylmethanamine in the presence of acetic acid as a catalyst. The resulting intermediate is then reacted with piperazine and 4-dimethylaminopyridine in the presence of acetic anhydride to obtain the final product.

Scientific Research Applications

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in the regulation of various cellular processes such as glucose metabolism, cell cycle, and apoptosis.

properties

Product Name

[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Molecular Formula

C22H30N2O4

Molecular Weight

386.5 g/mol

IUPAC Name

[4-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H30N2O4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-8-6-23(7-9-24)14-18-11-15-4-5-16(18)10-15/h4-5,12-13,15-16,18H,6-11,14H2,1-3H3

InChI Key

QCNAYMQWEXXBLQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3CC4CC3C=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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